molecular formula C12H17ClFNO B1471131 1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride CAS No. 1798779-55-1

1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride

Cat. No. B1471131
CAS RN: 1798779-55-1
M. Wt: 245.72 g/mol
InChI Key: YFPCLTAZISPQMP-UHFFFAOYSA-N
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Description

“1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 1798779-55-1 . It has a molecular weight of 245.72 . The IUPAC name for this compound is 1-(4-fluorobenzyl)piperidin-3-ol hydrochloride .


Molecular Structure Analysis

The InChI code for “1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride” is 1S/C12H16FNO.ClH/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(15)9-14;/h3-6,12,15H,1-2,7-9H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride” include a molecular weight of 245.72 . The solubility of this compound in DMSO is unknown .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride can be synthesized through various methods. For example, reactions involving dichloropentan-3-ol with different anilines in the presence of potassium carbonate and sodium iodide have been used to produce various piperidin-4-ols, which are closely related to the subject compound (Reese & Thompson, 1988).

Pharmacological Aspects

  • Serotonin Reuptake Inhibition : Certain derivatives of 1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride, such as paroxetine hydrochloride, have been identified as selective serotonin reuptake inhibitors. These compounds are used in the treatment of various psychiatric disorders (Germann et al., 2013).
  • Anti-Leukemia Activity : Some derivatives, such as 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides, have shown potential in anti-leukemia activity. Their molecular structures and potential bioactivity as anti-leukemia agents have been studied in detail (Yang et al., 2009).

Analytical and Quality Control Applications

  • Assay Methods for Quality Control : Techniques like high-performance liquid chromatography (HPLC) have been developed for quality control and stability studies of compounds closely related to 1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride. These methods ensure the compound's quality and stability during pharmaceutical development (Dwivedi et al., 2003).

Antimuscarinic and Antihypertensive Activities

  • Calcium-Channel-Blocking and Antihypertensive Activity : Certain piperidine derivatives demonstrate calcium-channel-blocking and antihypertensive activities. These activities have been explored for the development of new therapeutic agents (Shanklin et al., 1991).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(15)9-14;/h3-6,12,15H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPCLTAZISPQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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